molecular formula C11H19Cl2N5O B2385794 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride CAS No. 1311317-09-5

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride

Cat. No.: B2385794
CAS No.: 1311317-09-5
M. Wt: 308.21
InChI Key: ZGWACIUGOYERQY-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N5O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Biological Activity

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride (CAS No. 1311317-09-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

The molecular formula for this compound is C11H19Cl2N5OC_{11}H_{19}Cl_2N_5O with a molecular weight of approximately 308.21 g/mol. The compound is characterized by the presence of a piperazine ring and a pyrazine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₉Cl₂N₅O
Molecular Weight308.21 g/mol
CAS Number1311317-09-5
Purity95%

Antitumor Activity

Recent studies have indicated that derivatives of piperazine, including compounds similar to 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one, exhibit significant antitumor properties. For instance, research has shown that certain piperazine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies demonstrated that piperazine-based compounds can effectively inhibit the growth of several pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound is believed to be mediated through interactions with specific biological targets:

  • Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases involved in cancer signaling pathways, leading to reduced tumor growth.
  • Receptor Modulation : Some derivatives may act as agonists or antagonists at neurotransmitter receptors, influencing neurochemical signaling .

Case Studies

Several case studies highlight the efficacy of piperazine derivatives in clinical settings:

  • Case Study on Antitumor Efficacy : A study involving a series of piperazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity in the nanomolar range .
  • Clinical Trials for Antibacterial Activity : Clinical trials assessing the antibacterial efficacy of piperazine derivatives reported notable improvements in infection resolution rates compared to standard treatments, suggesting a promising role for these compounds in antibiotic therapy .

Properties

IUPAC Name

3-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O.2ClH/c12-2-1-11(17)16-7-5-15(6-8-16)10-9-13-3-4-14-10;;/h3-4,9H,1-2,5-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWACIUGOYERQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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